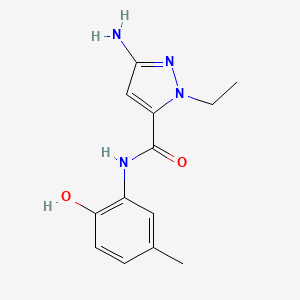

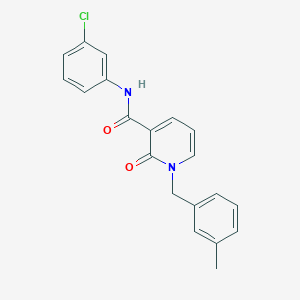

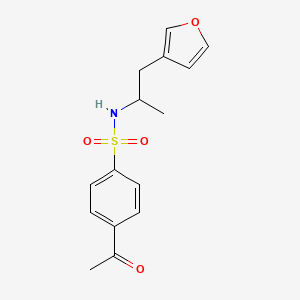

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a chemical compound that has been found to have potential applications in scientific research. This compound is a urea derivative that has been synthesized using a specific method. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Additionally, there are several future directions for research on this compound that could potentially lead to new discoveries.

Applications De Recherche Scientifique

Organic Synthesis Applications

1-Benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is involved in synthetic pathways that enable the creation of complex molecules. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement offers a single-pot, racemization-free synthesis pathway from carboxylic acids to ureas, showcasing the versatility of urea derivatives in organic synthesis (Thalluri et al., 2014).

Pharmacological Research

Urea derivatives have shown potential in inhibiting human immunodeficiency virus (HIV) type 1, with 5-ethyl-6-(phenylthio)uracil analogs acting as potent and selective inhibitors. These compounds offer insights into the design of new antiviral drugs, highlighting the importance of urea derivatives in medicinal chemistry (Baba et al., 1991).

Material Science and Chemistry

Urea-doped zinc oxide (U-ZnO) films have been investigated as effective electron transport layers in inverted polymer solar cells, demonstrating how urea derivatives can enhance device efficiency by passivating defects and improving charge extraction efficiency. This suggests potential applications in improving renewable energy technologies (Wang et al., 2018).

Antimicrobial Properties

New acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the utility of urea derivatives in developing new antimicrobial agents. This highlights their role in addressing the challenge of antibiotic resistance (Limban et al., 2011).

Enzyme Inhibition

Urea derivatives have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions like Alzheimer's disease. Such studies provide a foundation for developing therapeutic agents for neurodegenerative diseases (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-22-15-9-7-14(8-10-15)16(20)12-19-17(21)18-11-13-5-3-2-4-6-13/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOMVBGCMILWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)

![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)

![2-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)

![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2567712.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2567718.png)